molecular formula C8H10BrNO3 B1271250 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide CAS No. 545427-40-5

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide

Cat. No.: B1271250
CAS No.: 545427-40-5
M. Wt: 248.07 g/mol
InChI Key: RSOMADXUGQUNOJ-UHFFFAOYSA-N
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Description

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide is a heterocyclic compound that belongs to the furan family. It is characterized by the presence of a bromine atom at the 5-position of the furan ring and a carboxamide group at the 2-position, with an N-(2-methoxyethyl) substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide typically involves the bromination of furan-2-carboxamide followed by the introduction of the N-(2-methoxyethyl) group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands.

Major Products

    Substitution: Various substituted furan derivatives.

    Oxidation: Furanones.

    Reduction: Tetrahydrofuran derivatives.

    Coupling: Complex heterocyclic compounds.

Scientific Research Applications

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-methoxyethyl)-2-furamide
  • 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

Uniqueness

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3/c1-12-5-4-10-8(11)6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOMADXUGQUNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366463
Record name 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545427-40-5
Record name 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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